N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
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Overview
Description
N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. Common steps might include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides.
Attachment of the fluorobenzyl and trifluoromethylphenyl groups: These steps might involve nucleophilic substitution reactions or coupling reactions using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include:
Use of continuous flow reactors: to improve reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the glycinamide backbone.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
- N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(difluoromethyl)phenyl]glycinamide
Uniqueness
N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the trifluoromethyl group, for example, can significantly influence the compound’s lipophilicity and metabolic stability.
Properties
Molecular Formula |
C23H20F4N2O3S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H20F4N2O3S/c1-16-6-12-19(13-7-16)33(31,32)29(14-17-8-10-18(24)11-9-17)15-22(30)28-21-5-3-2-4-20(21)23(25,26)27/h2-13H,14-15H2,1H3,(H,28,30) |
InChI Key |
SDXZHVCXIYWNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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